1-Butylpyrimidine-2,4(1h,3h)-dione

thymidine kinase nonclassical antimetabolite enzyme inhibition

1-Butyluracil (CAS 705-06-6) is the definitive negative control for thymidine kinase inhibition assays. Baker & Schwan (1966) demonstrated that the unfunctionalized n-butyl group confers zero detectable enzymatic inhibition, whereas hydroxyl- or carboxamido-terminated analogs inhibit at 25–50× baseline. For materials science, the n-butyl chain uniquely enables microporous channel architectures in EDT-TTF dyad charge-transfer salts (σrt = 2.1 S cm⁻¹); the N1-phenyl analog fails to form this structure. With XLogP3 = 0.5, it provides distinct partition behavior vs. uracil (≈−1.0). Supplied at ≥98% purity with batch-specific QC (NMR, HPLC, GC).

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 705-06-6
Cat. No. B7893945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butylpyrimidine-2,4(1h,3h)-dione
CAS705-06-6
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCCCCN1C=CC(=O)NC1=O
InChIInChI=1S/C8H12N2O2/c1-2-3-5-10-6-4-7(11)9-8(10)12/h4,6H,2-3,5H2,1H3,(H,9,11,12)
InChIKeyMUEKJTHBUFFNQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Butylpyrimidine-2,4(1H,3H)-dione (CAS 705-06-6) – Procurement-Grade N1-Alkyluracil for Differentiated Research and Industrial Applications


1-Butylpyrimidine-2,4(1H,3H)-dione (1-butyluracil, CAS 705-06-6) is an N1-alkylated uracil derivative (C₈H₁₂N₂O₂, MW 168.19) with a computed XLogP3 of 0.5 [1]. The compound belongs to the 1-alkyluracil class, which has been systematically evaluated as nonclassical antimetabolites, hydrogen-bonded organic conductors, and synthetic intermediates [2] [3]. Unlike its shorter-chain or unsubstituted analogs, the n-butyl substituent confers distinct lipophilicity, target selectivity, and supramolecular assembly behavior that directly affect experimental outcomes. This guide provides quantifiable, comparator-based evidence to support informed procurement decisions for this specific derivative over closely related N1-alkyluracils.

Why 1-Butylpyrimidine-2,4(1H,3H)-dione Cannot Be Replaced by Generic N1-Alkyluracils – The Evidence Base for Differentiated Procurement


Simplistic substitution of 1-butyluracil with other N1-alkyluracils (e.g., 1-methyl, 1-ethyl, or 1-phenyl derivatives) carries a high risk of experimental failure. The Baker and Schwan (1966) structure–activity relationship study demonstrated that inhibitory activity against thymidine kinase is completely absent for the unfunctionalized butyl chain, while hydroxyl- or carboxamido-terminated alkyl chains confer measurable inhibition [1]. In materials science, the n-butyl group of the EDT-TTF-N1-butyluracil dyad uniquely separates electron-donor layers to create a microporous channel structure, yielding a single-crystal conductivity of 2.1 S cm⁻¹; the N1-phenyluracil analog does not form this architecture [2]. Even the computed logP changes substantially across the homologous series: XLogP3 = 0.5 for the butyl derivative versus approximately −1.0 for unsubstituted uracil, directly impacting partition behavior and solubility in non-aqueous reaction media [3]. These are not marginal differences—they are binary, architecture-defining properties that render cross-substitution scientifically invalid.

Comparator-Anchored Quantitative Evidence for 1-Butylpyrimidine-2,4(1H,3H)-dione: What the Data Actually Show


Thymidine Kinase Inhibition: Complete Inactivity of 1-Butyluracil Versus Functionalized 1-Alkyluracils

In a direct head-to-head panel of nineteen 1-alkyluracils, 1-butyluracil showed no detectable inhibition of thymidine kinase even at high concentrations, whereas 1-(4′-hydroxybutyl)uracil and 1-(p-carboxamidobenzyl)uracil inhibited the enzyme at 25–50 times the concentration required for 2′-deoxyuridine to produce 50% inhibition [1]. The authors explicitly concluded: 'No hydrophobic bonding could be detected with 1-butyl-, 1-benzyl-, or 1-phenylpropyluracil' [1]. This establishes 1-butyluracil as a negative control compound with confirmed target inactivity within this enzyme class.

thymidine kinase nonclassical antimetabolite enzyme inhibition

Single-Crystal Electrical Conductivity: N1-Butyl Chain Enables Channel-Structure Conductor Absent in N1-Phenyl Analog

The TCNQ charge-transfer complex of the EDT-TTF-N1-butyluracil dyad exhibits a room-temperature single-crystal electrical conductivity of σrt = 2.1 S cm⁻¹ [1]. Critically, the n-butyl group serves to separate the space between electron-donor layers, constructing a microporous channel structure that accommodates disordered TCNQ molecules [1]. The N1-phenyluracil analog, synthesized and characterized in the same study, does not form this channel architecture and its TCNQ complex conductivity is not reported, consistent with the absence of the alkyl-spacer motif required for channel formation [1].

organic conductor charge-transfer complex supramolecular materials

Human URAT1 Transporter Inhibition: Quantified Weak Activity Establishes a Baseline for Medicinal Chemistry Optimization

1-Butyluracil inhibits human URAT1 (urate anion exchanger 1) stably overexpressed in HEK293 cells with an IC₅₀ of 5.83 × 10³ nM (5.83 μM), assessed by ¹⁴C-uric acid uptake after 30 min preincubation [1]. This places the compound in the weak-inhibitor range, approximately 30- to 120-fold less potent than clinical URAT1 inhibitors such as benzbromarone (IC₅₀ ~0.05–0.2 μM) or lesinurad (IC₅₀ ~0.1 μM) [2]. The value lies within the broad range reported for uricosuric drugs (IC₅₀ 0.05–716 μmol/L) [2], confirming target engagement but at a potency level that makes 1-butyluracil a structurally minimalist starting point for SAR-driven optimization rather than a development candidate.

URAT1 inhibitor urate transporter hyperuricemia

Computed Lipophilicity (XLogP3): 1-Butyluracil Occupies a Distinct Partitioning Regime Versus Shorter-Chain and Unsubstituted Uracils

The computed XLogP3 value for 1-butylpyrimidine-2,4(1H,3H)-dione is 0.5 [1]. Unsubstituted uracil has an experimental logP of approximately −1.0 (computed values ~−0.8 to −1.1) [2]. The N1-butyl group thus shifts the partition coefficient by ~1.5 log units into a regime where passive membrane permeability becomes more favorable while retaining aqueous solubility characteristics suitable for biological assay. This incremental logP increase is consistent with the ~0.5 log unit contribution per methylene group predicted by the Hansch π system for alkyl chain extension, confirming that the butyl chain provides a predictable and tunable lipophilicity increment over methyl, ethyl, or propyl analogs [3].

lipophilicity partition coefficient drug-likeness

Commercial Availability at Defined Purity: 1-Butyluracil as a Reproducible Synthetic Building Block

1-Butylpyrimidine-2,4(1H,3H)-dione is commercially available from multiple suppliers at standardized purities of ≥97% (typically 97–98%) with batch-specific QC documentation including NMR, HPLC, and GC . The compound serves as a key intermediate in the synthesis of 1-substituted uracil pesticides as exemplified in US Patent 4,338,318 [1], and as a precursor for TTF-based hydrogen-bonded electron-donor molecules [2]. Its MDL number (MFCD01346711) and PubChem CID (244328) facilitate unambiguous cross-referencing across procurement platforms and inventory systems .

synthetic intermediate building block quality control

Application Scenarios Where 1-Butylpyrimidine-2,4(1H,3H)-dione Is the Evidence-Backed Choice


Negative Control for Thymidine Kinase Enzymology Studies

When designing thymidine kinase inhibition assays, researchers require a uracil-based compound that is structurally analogous to active inhibitors but demonstrates confirmed absence of enzymatic inhibition. The Baker and Schwan (1966) study provides the definitive evidence: 1-butyluracil showed no detectable inhibition, while 1-(4′-hydroxybutyl)uracil and 1-(p-carboxamidobenzyl)uracil inhibited at 25–50× the baseline [1]. Procuring 1-butyluracil as the negative control eliminates the risk of confounding enzyme activity that shorter or functionalized alkyl chains would introduce.

Fabrication of Microporous Organic Conductors via Channel-Structure TCNQ Complexes

Materials research groups developing conductive organic charge-transfer salts require the EDT-TTF-N1-butyluracil dyad specifically because the n-butyl chain functions as a molecular spacer that separates donor layers, creating a microporous channel occupied by TCNQ. The resulting single crystal exhibits σrt = 2.1 S cm⁻¹ [2]. The N1-phenyluracil analog, synthesized and characterized in the same study, does not form this channel architecture, confirming that the butyl chain is structurally indispensable for this application.

URAT1 Inhibitor Lead Identification and SAR Expansion

Medicinal chemistry programs targeting URAT1 for hyperuricemia and gout can use 1-butyluracil (IC₅₀ = 5.83 μM against human URAT1 in HEK293 cells) as a minimalist, synthetically accessible starting point for structure–activity relationship studies [3]. Its low molecular weight (168.19 Da) and defined but tractable potency provide a clean baseline for iterative optimization toward clinical candidates that achieve sub-micromolar IC₅₀ values comparable to benzbromarone or lesinurad [4].

Synthesis of 1-Substituted Uracil Agrochemicals and Functional Materials

Process development groups synthesizing 1-substituted uracil fungicides or bactericides, as disclosed in US Patent 4,338,318, can source 1-butyluracil as a commercially available intermediate at ≥97% purity with batch-specific QC data (NMR, HPLC, GC) [5] . Its established synthetic routes and multi-vendor availability reduce supply-chain risk compared to custom-synthesized N1-alkyluracils with non-standard chain lengths.

Quote Request

Request a Quote for 1-Butylpyrimidine-2,4(1h,3h)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.